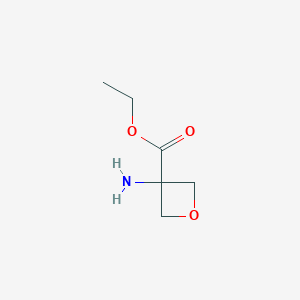
3-アミノオキセタン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-aminooxetane-3-carboxylate is a chemical compound with the molecular formula C6H11NO3. It features an oxetane ring, which is a four-membered cyclic ether, and an amino group attached to the third carbon of the oxetane ring.
科学的研究の応用
Ethyl 3-aminooxetane-3-carboxylate has several scientific research applications:
生化学分析
Biochemical Properties
Ethyl 3-aminooxetane-3-carboxylate is known for its amphoteric reactivity towards polarized π-systems in a diverse range of intermolecular [3 + 2] annulations This means it can act as both a nucleophile and an electrophile, allowing it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that 3-aminooxetanes, a family of molecules to which Ethyl 3-aminooxetane-3-carboxylate belongs, can influence cell function . For instance, they have been found to inhibit ASCT2-mediated glutamine uptake in human melanoma cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exhibit amphoteric reactivity, which allows it to participate in [3 + 2] annulations This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 3-aminooxetane-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of suitable precursors. For instance, the synthesis can start from ethyl 3-hydroxy-3-oxopropanoate, which undergoes cyclization with an appropriate amine under acidic conditions to form the oxetane ring .
Industrial Production Methods
In industrial settings, the production of ethyl 3-aminooxetane-3-carboxylate may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .
化学反応の分析
Types of Reactions
Ethyl 3-aminooxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of amino alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include substituted oxetanes, amino alcohols, and various oxetane derivatives, depending on the specific reaction conditions and reagents used .
作用機序
The mechanism of action of ethyl 3-aminooxetane-3-carboxylate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity. The amino group can form hydrogen bonds and participate in nucleophilic attacks, making the compound versatile in different chemical environments .
類似化合物との比較
Similar Compounds
Ethyl 3-hydroxyoxetane-3-carboxylate: Similar in structure but with a hydroxyl group instead of an amino group.
Ethyl 3-aminotetrahydrofuran-3-carboxylate: Contains a five-membered ring instead of a four-membered oxetane ring.
Ethyl 3-aminooxetane-2-carboxylate: The position of the carboxylate group differs.
Uniqueness
Ethyl 3-aminooxetane-3-carboxylate is unique due to its specific ring structure and the presence of both an amino group and a carboxylate ester. This combination imparts distinct chemical reactivity and potential for diverse applications .
特性
IUPAC Name |
ethyl 3-aminooxetane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-2-10-5(8)6(7)3-9-4-6/h2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZGJATVLASYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(COC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507113-65-6 |
Source


|
| Record name | ethyl 3-aminooxetane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([2,2'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2572082.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3,5-dimethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2572083.png)
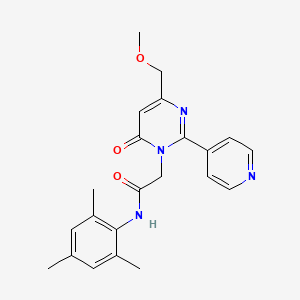

![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)
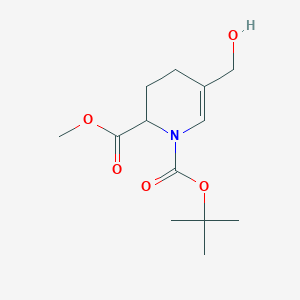
![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)
![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)


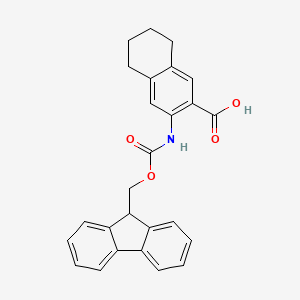
![2-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2572099.png)
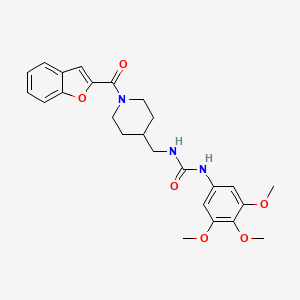
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572103.png)
